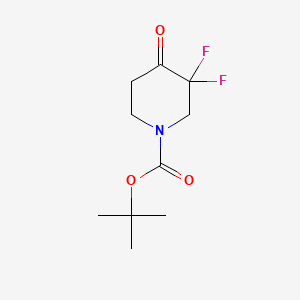

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Overview

Description

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H17F2NO4 It is a piperidine derivative, characterized by the presence of a tert-butyl group, two fluorine atoms, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes fluorination to introduce the difluoro group at the 3-position. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products:

Oxidation: Oxidized piperidine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of novel piperidine derivatives with potential pharmaceutical applications .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoro group and the carbonyl group allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- tert-Butyl 4-oxopiperidine-1-carboxylate

- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Uniqueness: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS No. 1400264-85-8) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₅F₂NO₃

- Molecular Weight : 253.24 g/mol

- Purity : Typically ≥ 95%

- Appearance : Yellow solid or powder

Synthesis

The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with difluorinated acylating agents. A common method includes using triethyl phosphonoacetate in the presence of sodium hydride under inert conditions to yield the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor in several pathways related to cancer and neurological disorders.

Case Studies

-

Cancer Research :

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -

Neurological Studies :

Study Type Effect Observed Behavioral Assay Reduced anxiety-like behavior Electrophysiology Enhanced GABA receptor activity

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest moderate absorption and metabolism rates. Further investigations are necessary to elucidate its bioavailability and half-life.

Toxicology

Toxicological assessments indicate that this compound exhibits low acute toxicity levels; however, chronic exposure studies are required to fully understand its safety profile .

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZBFUOJMJSIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718464 | |

| Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-17-2 | |

| Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.